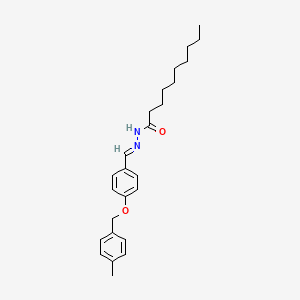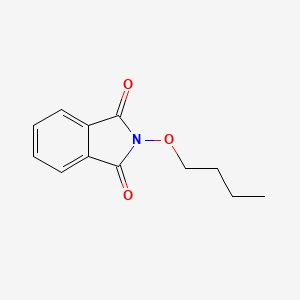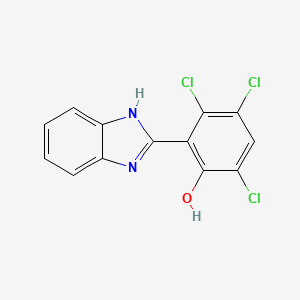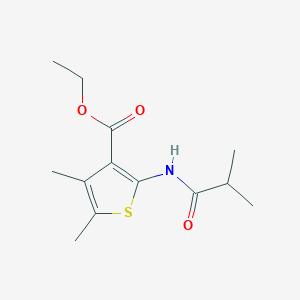
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a furyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide typically involves multiple steps:
Formation of the Furyl Ring: The initial step often involves the synthesis of the furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, where the phenyl ring is treated with chlorine gas or a chlorinating agent.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the intermediate with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furyl ketones or aldehydes.
Reduction: Amines or amides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyano and dichlorophenyl groups, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions may modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid
- 3-(3,4-Dichlorophenyl)-2-furylacrylonitrile
- N-Methyl-2-cyano-3-(3,4-dichlorophenyl)acrylamide
Uniqueness
Compared to similar compounds, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide stands out due to the presence of both the furyl ring and the N-methylacrylamide moiety. This unique combination of structural features enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
332057-91-7 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-15(20)10(8-18)6-11-3-5-14(21-11)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)/b10-6+ |
InChI Key |
CTBFFEQDOJSXAD-UXBLZVDNSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)





![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)





